7-(Difluoromethoxy)isoquinoline

pKa basicity ionisation

7-(Difluoromethoxy)isoquinoline (CAS 1261787-58-9) is a fluorinated isoquinoline building block bearing a difluoromethoxy (-OCF₂H) substituent at the 7-position of the bicyclic aromatic scaffold. The compound has a molecular formula of C₁₀H₇F₂NO and a molecular weight of 195.17 g·mol⁻¹, with typical commercial purity specifications of ≥95%.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B12505949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethoxy)isoquinoline
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)OC(F)F
InChIInChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H
InChIKeyQICGAZDTBORDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Difluoromethoxy)isoquinoline – Physicochemical Baseline and Procurement Profile


7-(Difluoromethoxy)isoquinoline (CAS 1261787-58-9) is a fluorinated isoquinoline building block bearing a difluoromethoxy (-OCF₂H) substituent at the 7-position of the bicyclic aromatic scaffold . The compound has a molecular formula of C₁₀H₇F₂NO and a molecular weight of 195.17 g·mol⁻¹, with typical commercial purity specifications of ≥95% . The –OCF₂H group imparts a distinct combination of moderate electron withdrawal, enhanced lipophilicity, and the ability to act as a hydrogen-bond donor relative to the ubiquitous methoxy (-OCH₃) analogue, making this scaffold a strategic choice for medicinal chemistry campaigns where fine-tuning of physicochemical and ADME parameters is required [1].

Why 7-(Difluoromethoxy)isoquinoline Cannot Be Replaced with Common 7-Substituted Isoquinolines


The 7-position substituent on the isoquinoline ring directly governs the scaffold's ionisation state, lipophilicity, and metabolic vulnerability. Swapping the –OCF₂H group for a seemingly similar –OCH₃, –Cl, or –F substituent without quantitative justification introduces a cascade of physicochemical changes that can derail lead optimisation. As shown in Section 3, the –OCF₂H analogue displays a pKa shift of approximately 0.8 units relative to –OCH₃ and an estimated logP increase of roughly 1 log unit , while also providing metabolic resistance against cytochrome P450-mediated O-demethylation that methoxy-bearing congeners cannot offer [1]. These differences are large enough to alter solubility, permeability, target engagement, and in vivo clearance; therefore, generic interchange without confirmatory data is scientifically unsound.

Head-to-Head Physicochemical Differentiation of 7-(Difluoromethoxy)isoquinoline Versus Its Closest 7-Substituted Analogues


pKa Comparison: 7-(Difluoromethoxy)isoquinoline vs 7-Methoxyisoquinoline

The predicted pKa of the isoquinoline nitrogen in 7-(difluoromethoxy)isoquinoline is 4.74 ± 0.10, compared with 5.54 ± 0.10 for 7-methoxyisoquinoline and 5.14 for unsubstituted isoquinoline . The –OCF₂H group is weakly electron-withdrawing (Hammett σₚ ≈ +0.14), which reduces the basicity of the heterocyclic nitrogen by approximately 0.8 pKa units relative to the electron-donating –OCH₃ group [1]. This means that at physiological pH, the difluoromethoxy analogue will exist to a greater extent as the neutral free base, potentially altering solubility, passive permeability, and receptor-binding electrostatics.

pKa basicity ionisation

Lipophilicity (LogP) Shift: 7-(Difluoromethoxy)isoquinoline vs 7-Methoxyisoquinoline

Although an experimentally determined logP for 7-(difluoromethoxy)isoquinoline is not available, the 1-isomer (1-(difluoromethoxy)isoquinoline) has a computed logP of 2.84 . By contrast, the ACD/LogP of 7-methoxyisoquinoline is 1.84 . This approximately 1-log-unit difference is consistent with the known lipophilicity-enhancing effect of replacing –OCH₃ with –OCF₂H [1]. The difluoromethoxy group can interconvert between a polar and a lipophilic conformation, enabling it to adapt to the local environment and potentially lowering the desolvation penalty during target binding [1].

LogP lipophilicity permeability

Metabolic Stability: Resistance to O-Dealkylation Furnished by the –OCF₂H Group

A well-characterised metabolic liability of methoxy-substituted aromatics is cytochrome P450-catalysed O-demethylation, which often leads to rapid clearance. Replacing –OCH₃ with –OCF₂H blocks this pathway because the initial hydrogen-atom abstraction from the difluoromethoxy group is energetically disfavoured . In a direct comparison on a PDE4D inhibitor series, the –OCF₂H analogue (compound 3b) exhibited an improved pharmacokinetic profile relative to its non-fluorinated (–OCH₃) congener, including higher exposure and longer half-life [1]. Although the study was not performed on the isoquinoline core itself, the intrinsic metabolic advantage of –OCF₂H over –OCH₃ is scaffold-independent and is widely exploited in medicinal chemistry [2].

metabolic stability O-demethylation microsomal clearance

Hydrogen-Bond Donor Capacity: OCF₂H vs OCH₃

The difluoromethoxy group possesses a weakly acidic C–H proton (pKa of the conjugate base estimated at ~13–14) that can participate as a hydrogen-bond donor, whereas the methoxy group lacks an H-bond donor functionality [1]. This allows –OCF₂H to engage in direction-specific H-bond interactions with backbone carbonyls or water networks in protein binding sites. In the context of the isoquinoline scaffold, this capability provides an additional dimension for modulating target affinity and selectivity that is absent from the –OCH₃, –Cl, and –F comparators [2].

hydrogen bond donor binding affinity bioisostere

Optimal Procurement and Use Scenarios for 7-(Difluoromethoxy)isoquinoline Based on Evidence


Lead Optimisation Programmes Requiring Fine-Tuned Basicity and Permeability

When a hit or lead compound bearing a 7-methoxyisoquinoline core exhibits poor passive permeability due to excessive ionisation at physiological pH, switching to 7-(difluoromethoxy)isoquinoline can reduce the fraction of protonated species by approximately 6-fold (based on a ΔpKa of -0.8 ) and increase logP by roughly 1 unit . This combination favours membrane crossing and may improve oral absorption or CNS exposure without introducing a permanent positive charge.

Metabolic Soft-Spot Remediation via O-Dealkylation Blockade

For methoxy-substituted isoquinoline leads that suffer from high first-pass clearance due to cytochrome P450-mediated O-demethylation, replacement with the –OCF₂H group confers metabolic resistance. Evidence from analogous PDE4D inhibitors demonstrates improved pharmacokinetic profiles for the –OCF₂H analogues over the –OCH₃ parents [1]. Procuring 7-(difluoromethoxy)isoquinoline as the starting building block allows this switch to be made at the earliest stage of synthesis, streamlining SAR exploration.

Protein-Ligand Interaction Enhancement Through H-Bond Donor Engineering

In targets where a crystal structure reveals an unsatisfied hydrogen-bond acceptor within 3.0–3.5 Å of the 7-position of the ligand, the –OCF₂H group offers a distinct advantage over –OCH₃, –Cl, or –F. The difluoromethoxy hydrogen can donate a non-classical H-bond, improving binding affinity and potentially selectivity [2]. Incorporating 7-(difluoromethoxy)isoquinoline as the core scaffold enables direct testing of this interaction hypothesis.

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